3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide
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Overview
Description
3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide is a complex organic compound that features a unique structure combining an imidazole ring, a benzenecarboximidoyl group, and a cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds with a similar imidazole ring structure.
Indoles: Compounds with a fused benzene and pyrrole ring system.
Oxazoles: Compounds with a five-membered ring containing oxygen and nitrogen.
Uniqueness
3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
90017-05-3 |
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Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C14H13N5O2/c1-9-13(17-8-16-9)14(20)19-18-12(7-15)10-4-3-5-11(6-10)21-2/h3-6,8H,1-2H3,(H,16,17)(H,19,20) |
InChI Key |
AVSZARSFPHJLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)NN=C(C#N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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